3-Deshydroxy 3-Keto Saxagliptin
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The International Union of Pure and Applied Chemistry nomenclature for 3-Deshydroxy 3-Keto Saxagliptin is systematically designated as (1S,3S,5S)-2-((S)-2-Amino-2-(4-oxoadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile. This comprehensive naming convention reflects the complex stereochemical arrangement and functional group positioning within the molecule. The nomenclature specifically identifies the S-configuration at positions 1, 3, and 5 of the azabicyclo[3.1.0]hexane ring system, which represents the core cyclopropyl-fused pyrrolidine structure characteristic of saxagliptin analogs.
The molecular formula C₁₈H₂₃N₃O₂ indicates the presence of eighteen carbon atoms, twenty-three hydrogen atoms, three nitrogen atoms, and two oxygen atoms. This composition differs from the parent saxagliptin molecule (C₁₈H₂₅N₃O₂) by the loss of two hydrogen atoms and the maintenance of the same oxygen count, reflecting the oxidation of the secondary alcohol to a ketone functionality. The molecular weight of 313.4 g/mol represents a reduction of 2.0 g/mol compared to saxagliptin, corresponding precisely to the loss of two hydrogen atoms during the dehydrogenation process.
The Simplified Molecular Input Line Entry System representation O=C(C@@H[C@@]12CC@HC[C@H]3C1)N4C@@H[C@@H]5C[C@H]4C#N provides a detailed encoding of the molecular connectivity and stereochemistry. This notation explicitly shows the ketone functionality (=O) within the adamantane framework and maintains the stereochemical descriptors (@@ and @) that define the three-dimensional molecular architecture. The compound exists in multiple salt forms, with the hydrochloride salt designated as CAS number 2173146-35-3, demonstrating the importance of salt formation in pharmaceutical development and analytical characterization.
Properties
Molecular Formula |
C₁₈H₂₃N₃O₂ |
|---|---|
Molecular Weight |
313.39 |
Synonyms |
(1S,3S,5S)-2-((S)-2-Amino-2-((1s,3R,5S,7R)-4-oxoadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacological Properties
Binding Kinetics and Selectivity
Saxagliptin and 5-hydroxysaxagliptin exhibit slow dissociation from DPP4 (t1/2 = 50 and 23 minutes at 37°C, respectively), contrasting with rapid off-rates of vildagliptin (3.5 minutes) and sitagliptin (<2 minutes) . This prolonged binding reduces dependency on assay substrates and minimizes dilution artifacts .
| Compound | DPP4 Ki (nM) | Selectivity vs. DPP8/DPP9 | Dissociation t1/2 (37°C) |
|---|---|---|---|
| Saxagliptin | 1.3 | 400-fold (DPP8), 75-fold (DPP9) | 50 minutes |
| 5-Hydroxysaxagliptin | 2.6 | 950-fold (DPP8), 160-fold (DPP9) | 23 minutes |
| Sitagliptin | 0.9 | 1900-fold (DPP8), 3000-fold (DPP9) | <2 minutes |
| Vildagliptin | 3.0 | 400-fold (DPP8), 20-fold (DPP9) | 3.5 minutes |
Table 1: Comparative pharmacological profiles of DPP4 inhibitors .
Saxagliptin’s selectivity against non-target proteases (>1000-fold for FAP, >6000-fold for DPP2) further underscores its specificity . Unlike BMS-538305, saxagliptin forms a weak covalent bond with DPP4’s Ser630, enhancing binding enthalpy (−10 kcal/mol difference vs. BMS-538305) .
Clinical Efficacy
Glycemic Control
Saxagliptin reduces HbA1c by −0.52% (95% CI: −0.60 to −0.44) versus placebo, comparable to sitagliptin and vildagliptin but inferior to liraglutide (−0.27% difference) and dapagliflozin (−0.32% difference) .
| Comparator | HbA1c Reduction vs. Saxagliptin (WMD, 95% CI) | Significance (p-value) |
|---|---|---|
| Placebo | −0.52% (−0.60 to −0.44) | <0.00001 |
| Sitagliptin | 0.10% (−0.01 to 0.20) | 0.07 |
| Vildagliptin | 0.02% (−0.15 to 0.19) | 0.79 |
| Liraglutide | +0.27% (0.09 to 0.45) | 0.003 |
Table 2: HbA1c efficacy comparisons .
Cost-Effectiveness and Adherence
- Adherence : One-year persistence rates for DPP4 inhibitors range 56.7–78.8%, with saxagliptin and sitagliptin showing similar adherence .
Preparation Methods
Intermediate Preparation via Adamantyl-Azabicyclo Coupling
The synthesis begins with the coupling of an adamantyl-glycine derivative (Formula II) and a protected 2-azabicyclo[3.1.0]hexane-3-carboxamide (Formula III) using coupling agents such as HATU or EDCI. This step forms a peptide bond, yielding a protected intermediate (Formula IV). The choice of coupling agent influences reaction efficiency, with trifluoroacetic anhydride (TFAA) often employed to activate carboxyl groups.
Key Reaction Conditions:
Deprotection and Ketone Formation
The critical step in generating the 3-keto moiety involves deprotection of the intermediate under controlled conditions. Patent WO2013175395A2 describes two approaches:
Acid-Mediated Deprotection
Treatment of Formula XII with hydrochloric acid (HCl) or trifluoroacetic acid (TFA) in aqueous ethanol selectively removes the amine-protecting group (R = C₁–C₆ alkyl). Subsequent oxidation of the C3 hydroxyl group to a ketone is achieved using Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC).
Representative Procedure:
Catalytic Hydrogenation
Alternative deprotection employs hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) or Raney nickel. This method simultaneously removes protecting groups and facilitates ketone formation via dehydrogenation.
Optimized Parameters:
Purification and Isolation Techniques
Solvent Extraction and Crystallization
The crude product is purified via anti-solvent crystallization. Adding n-heptane to a concentrated ethanolic solution induces precipitation, yielding this compound with >98% purity.
Crystallization Conditions:
Chromatographic Methods
Reverse-phase high-performance liquid chromatography (RP-HPLC) with C18 columns and acetonitrile/water mobile phases resolves residual impurities. Gradient elution (10–90% acetonitrile over 30 minutes) ensures baseline separation.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Batch analyses from custom synthesis providers report:
| Parameter | Specification | Result |
|---|---|---|
| HPLC Purity | ≥98% | 98.5–99.2% |
| Residual Solvents | <0.1% | <0.05% |
| Heavy Metals | <10 ppm | <5 ppm |
Industrial-Scale Considerations
Cost-Effective Reagent Selection
Trifluoroacetic anhydride (TFAA) is preferred over expensive coupling agents for large-scale runs, reducing raw material costs by ~40%.
Waste Management
Neutralization of acidic byproducts with aqueous sodium bicarbonate minimizes environmental impact. Catalyst recovery systems (e.g., Pd/C filtration) enhance sustainability.
Challenges and Mitigation Strategies
Q & A
Q. What is the metabolic pathway of saxagliptin, and how does its active metabolite contribute to pharmacodynamic effects?
Saxagliptin undergoes hepatic metabolism primarily via cytochrome P450 3A4/5 (CYP3A4/5) to form its major active metabolite, 5-hydroxy saxagliptin, which retains DPP-4 inhibitory activity . Methodological insights include:
- Pharmacokinetic profiling : Plasma concentrations of saxagliptin and 5-hydroxy saxagliptin are quantified using LC/MS/MS, with standard curve ranges of 1–100 ng/mL and 2–200 ng/mL, respectively .
- Enzyme inhibition : Both compounds inhibit DPP-4 via slow off-rate kinetics, enhancing pharmacodynamic duration. Biophysical studies (e.g., X-ray crystallography, NMR) confirm covalent binding to DPP-4’s catalytic site .
Q. What clinical evidence supports the efficacy of saxagliptin as add-on therapy to metformin or insulin?
Randomized controlled trials (RCTs) demonstrate saxagliptin’s glycemic benefits when combined with metformin or insulin:
- Trial design : In a 24-week RCT (N=743), saxagliptin (2.5–10 mg/day) + metformin reduced HbA1c by −0.58 to −0.69% vs. placebo (+0.13%; p < 0.0001). Postprandial glucose AUC decreased by 8,137–9,586 mg·min/dL .
- Insulin combination : A 24-week study (N=455) showed saxagliptin + insulin ± metformin reduced HbA1c by −0.41% (p < 0.0001) and postprandial glucose by 23.0 mg/dL (p = 0.0016) .
Advanced Research Questions
Q. How should researchers design studies to investigate conflicting data on saxagliptin-associated heart failure risk?
Contradictory findings from the SAVOR-TIMI 53 trial (3.5% vs. 2.8% hospitalization for heart failure; HR 1.27, p = 0.007 ) vs. observational studies (no increased risk ) necessitate:
- Cohort stratification : Adjust for baseline cardiovascular risk factors (e.g., hypertension, prior heart failure) to isolate saxagliptin-specific effects .
- Mechanistic studies : Evaluate saxagliptin’s impact on natriuretic peptides (e.g., BNP) or cardiac imaging parameters in preclinical models .
- Meta-analytic approaches : Pool data from RCTs and real-world studies to assess heterogeneity (e.g., using Cox proportional hazard models ).
Q. What methodological considerations are critical when analyzing saxagliptin’s stereochemical configuration and DPP-4 inhibition?
Saxagliptin’s stereochemistry is pivotal for potency:
- Stereoisomer synthesis : All eight stereoisomers of saxagliptin were synthesized, with the (1S,3S)-configuration showing optimal DPP-4 inhibition (IC₅₀ = 0.6 nM) .
- Docking studies : Molecular modeling reveals Tyr662 and Tyr470 residues in DPP-4 form hydrogen bonds with saxagliptin’s nitrile group, stabilizing covalent binding .
Q. What protocols ensure accurate assessment of saxagliptin’s pharmacokinetic interactions with CYP3A4 modulators?
Key protocols from interaction studies with CYP3A4 inhibitors/inducers:
- Sample timing : Serial blood collections at 0.25–48 hours post-dose to capture peak (Cmax) and trough concentrations .
- Statistical thresholds : For co-administered drugs (e.g., simvastatin), 90% confidence intervals for AUC and Cmax ratios must fall within 0.80–1.25 to declare no interaction .
- Dose adjustment : Saxagliptin dose is limited to 2.5 mg with strong CYP3A4 inhibitors (e.g., ketoconazole) due to 145% AUC increase .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
